Chlorodimedone

描述

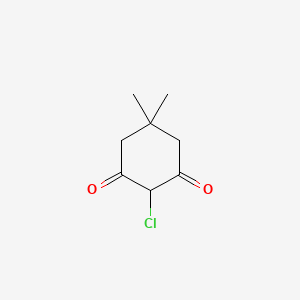

Chlorodimedone, also known as 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the molecular formula C8H11ClO2. It is a derivative of cyclohexanedione and is characterized by the presence of a chlorine atom and two methyl groups attached to the cyclohexane ring. This compound is known for its electrophilic nature, making it reactive with electron-rich compounds .

准备方法

Synthetic Routes and Reaction Conditions: Chlorodimedone can be synthesized through the chlorination of dimedone (5,5-dimethyl-1,3-cyclohexanedione). The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The process is carried out under controlled conditions to ensure selective chlorination at the desired position on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction .

化学反应分析

Types of Reactions: Chlorodimedone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of substituted cyclohexanedione derivatives.

科学研究应用

Chemical Synthesis

Chlorodimedone serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions.

Key Reactions:

- Oxidation: this compound can be oxidized to form ketones and carboxylic acids.

- Reduction: It can be reduced to yield alcohols and alkanes.

- Substitution: This compound undergoes substitution reactions to form substituted cyclohexanedione derivatives.

Enzymatic Studies

This compound is extensively used in enzymatic studies, particularly in the investigation of halogenation reactions catalyzed by enzymes such as chloroperoxidase.

Case Study:

In a study examining the activity of chloroperoxidase from Caldariomyces fumago, researchers demonstrated that this compound could be chlorinated effectively under acidic conditions (pH 2.75–4.50) in the presence of chloride ions and hydrogen peroxide. The study highlighted the compound's utility in characterizing novel haloperoxidases from marine environments, revealing that E. coli expressing chimeric genes could utilize potassium bromide or potassium chloride for halogenation of this compound .

Medicinal Chemistry

Research into this compound's biological activity suggests potential pharmaceutical applications. Its structure allows for modifications that can lead to biologically active compounds.

Synthesis of Bioactive Compounds:

this compound is used as a precursor for synthesizing 2-acylresorcinols, which have shown potential biological activity. The synthesis involves chlorination followed by aromatization, demonstrating its role in developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound contributes to the synthesis of polymers and materials such as polyurethanes and polycarbonates. Its reactivity makes it a valuable component in creating materials with specific properties.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Forms ketones, carboxylic acids, alcohols |

| Enzymatic Studies | Substrate for haloperoxidase studies | Effective chlorination under acidic conditions |

| Medicinal Chemistry | Precursor for bioactive compounds | Synthesis of 2-acylresorcinols with potential activity |

| Industrial Applications | Synthesis of polymers | Used in polyurethanes and polycarbonates |

作用机制

Chlorodimedone exerts its effects through its electrophilic nature, allowing it to react with electron-rich compounds. In enzymatic reactions, such as those catalyzed by chloroperoxidase, this compound undergoes halogenation, forming covalent bonds with substrates. The mechanism involves the formation of an intermediate compound, which then reacts with the target molecule .

相似化合物的比较

Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Lacks the chlorine atom, making it less reactive in electrophilic substitution reactions.

Monochlorodimedone: Similar structure but with different reactivity due to the presence of only one chlorine atom.

Uniqueness: this compound’s unique electrophilic nature and reactivity with electron-rich compounds distinguish it from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

生物活性

Chlorodimedone, chemically known as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione, is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, applications in enzymatic studies, and its role in various scientific fields.

This compound is characterized by its electrophilic nature, which allows it to engage in various chemical reactions, particularly halogenation. It serves as a substrate for enzymes such as chloroperoxidase (CPO), facilitating the study of halogenation mechanisms. The compound reacts with electron-rich substrates through covalent bonding, forming intermediate compounds that can further participate in biochemical processes.

- Electrophilic Reactions : this compound's reactivity stems from its ability to form covalent bonds with nucleophiles.

- Enzymatic Halogenation : In the presence of haloperoxidases, it undergoes halogenation, which is crucial for understanding enzyme specificity and kinetics .

Applications in Research

This compound has found extensive applications across various scientific domains:

- Enzymatic Studies : It is primarily utilized to investigate halogenation reactions catalyzed by enzymes like CPO. Its structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions .

- Fluorescence-Based Assays : The compound is employed in fluorescence assays to measure enzymatic activity and substrate conversion rates. For example, MeDAC (a coumarin derivative) has been used alongside this compound to create sensitive fluorescence probes for detecting halogenation activity .

- Kinetic Studies : this compound is integral in kinetic studies involving haloperoxidases. Researchers have utilized it to determine Michaelis constants and maximal velocities of enzymatic reactions, enhancing our understanding of enzyme dynamics .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Haloperoxidase Activity :

- False Positives in Assays :

-

Characterization of Novel Enzymes :

- In marine biology studies, this compound was used to characterize novel haloperoxidases from E. coli expressing chimeric genes. The findings illustrated its effectiveness in identifying new biocatalysts for industrial applications.

Comparative Analysis

To better understand this compound's unique properties, a comparison with similar compounds can be insightful:

| Compound | Structure | Electrophilic Nature | Applications |

|---|---|---|---|

| This compound | 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | High | Enzymatic studies, fluorescence assays |

| Dimedone | 5,5-dimethyl-1,3-cyclohexanedione | Moderate | Organic synthesis |

| Monothis compound | Monochlorinated variant | Lower than this compound | Limited enzymatic applications |

常见问题

Basic Research Questions

Q. What are the validated analytical techniques for characterizing Chlorodimedone’s purity and structural identity in laboratory settings?

- Methodological Answer : Purity analysis typically employs High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against certified reference standards. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols should detail solvent systems, column specifications, and acquisition parameters (e.g., NMR pulse sequences) .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions (e.g., pH, temperature)?

- Methodological Answer : Use accelerated stability testing: prepare solutions/batches at controlled pH (1–12) and temperatures (25–60°C). Monitor degradation via HPLC at predefined intervals (e.g., 0, 7, 14 days). Include kinetic modeling (e.g., Arrhenius equation for thermal stability) to predict shelf-life. Document deviations and validate methods using ICH guidelines .

Q. What are the best practices for synthesizing this compound derivatives while ensuring reproducibility?

- Methodological Answer : Optimize reaction parameters (solvent, catalyst, stoichiometry) via Design of Experiments (DoE). Characterize intermediates at each step using TLC and IR spectroscopy. For novel derivatives, provide full spectral data (NMR, MS) and elemental analysis. Cross-reference synthetic routes with prior literature to avoid redundancy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict this compound’s reactivity or biological interactions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density and reactive sites. Validate predictions with experimental kinetic studies (e.g., reaction rates). For biological targets, use molecular docking (AutoDock Vina) to simulate binding affinities, followed by in vitro assays (e.g., enzyme inhibition). Reconcile discrepancies by adjusting force field parameters or solvation models .

Q. What strategies resolve contradictions in spectroscopic data when identifying this compound metabolites or degradation products?

- Methodological Answer : Employ orthogonal techniques: LC-MS/MS for fragmentation patterns, 2D NMR (COSY, HSQC) for connectivity, and X-ray crystallography for absolute configuration. Use statistical tools (e.g., PCA) to identify outliers in datasets. Cross-validate findings with independent labs to rule out instrumental artifacts .

Q. How should researchers design dose-response studies to evaluate this compound’s toxicity while addressing inter-laboratory variability?

- Methodological Answer : Adopt OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Standardize cell lines/animal models across labs. Include positive/negative controls and blinded analysis. Use meta-analysis to pool data from multiple studies, adjusting for confounding variables (e.g., batch variability) via multivariate regression .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s efficacy in heterogeneous biological models?

- Methodological Answer : Apply mixed-effects models to account for variability between replicates or organisms. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For longitudinal data, implement survival analysis (Kaplan-Meier curves) with Bonferroni correction for multiple comparisons .

属性

IUPAC Name |

2-chloro-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBIHUAWDXUCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223260 | |

| Record name | Chlorodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-89-7 | |

| Record name | Chlorodimedone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。